
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride, typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indoles and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often act as receptor agonists or inhibitors, modulating various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
5-Methoxy-2-methylindole: Used in similar synthetic applications.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
18235-88-6 |
|---|---|
Molekularformel |
C24H31ClN2O3 |
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
diethyl-[2-[5-methoxy-2-methyl-1-(4-methylphenyl)indole-3-carbonyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-6-25(7-2)14-15-29-24(27)23-18(4)26(19-10-8-17(3)9-11-19)22-13-12-20(28-5)16-21(22)23;/h8-13,16H,6-7,14-15H2,1-5H3;1H |
InChI-Schlüssel |
HQFAYMFMKZDOGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

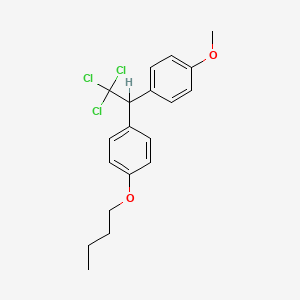
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
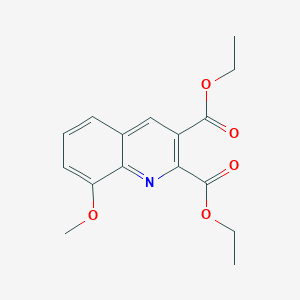
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
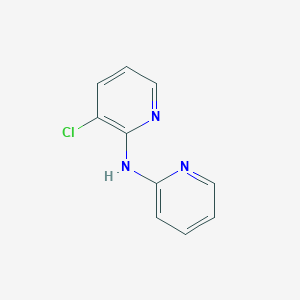
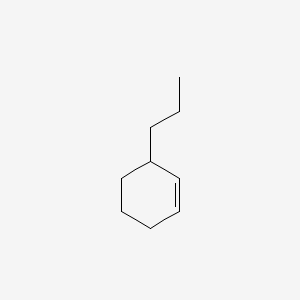
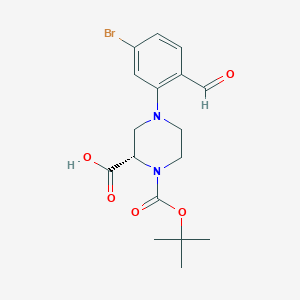
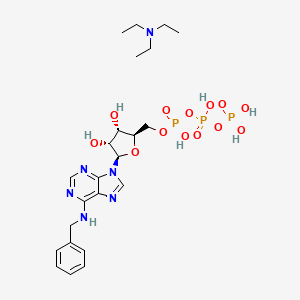
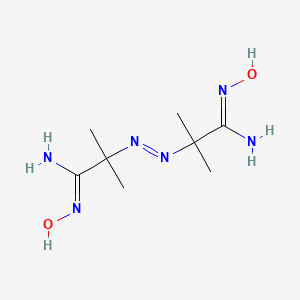

![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)
